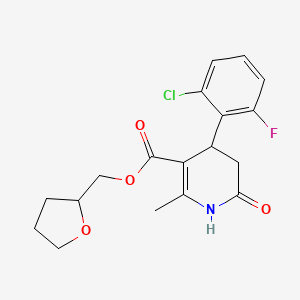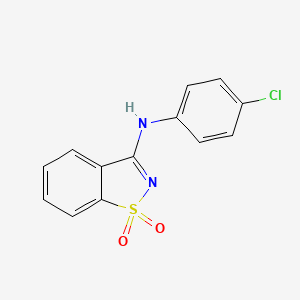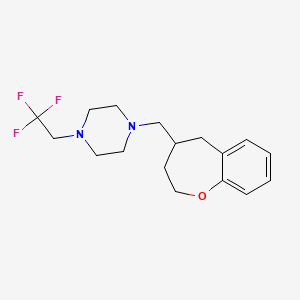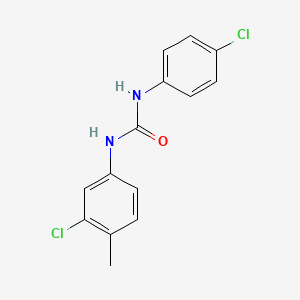![molecular formula C18H22N4O3 B5508877 (3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like this one often involves multi-step chemical reactions, starting from simple precursors to gradually build up the desired structure. While specific synthesis details for this compound are not directly available, the literature review on related heterocyclic compounds provides insight into potential synthetic pathways. For instance, the synthesis of pyrazole derivatives often involves reactions of enones with hydrazines or the cyclization of chalcones under acidic or basic conditions. Pyrrolidine rings can be introduced through [3+2] cycloaddition reactions or by ring-closing metathesis (RCM) strategies (Sharma et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic cores, which include a pyrazole and a pyrrolidine ring attached to a pyridine moiety. These rings are known for their versatility in binding to various biological targets due to the ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions. The specific stereochemistry indicated by the "(3S*,4S*)" configuration suggests that its synthesis and biological activity could be highly stereo-specific, impacting its interaction with biological molecules (Petri et al., 2021).
Chemical Reactions and Properties
Compounds with pyrazole and pyrrolidine moieties can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their chemical properties are influenced by the presence of nitrogen atoms, which can act as electron-donating groups, thereby affecting the reactivity of adjacent carbonyl groups. This reactivity is pivotal in further chemical modifications and the binding of the molecule to biological targets (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, would be determined by its molecular structure. The presence of multiple heteroatoms and a carboxylic acid group is likely to enhance its solubility in polar solvents, which is essential for its biological application. The rigidity imparted by the fused ring system could also influence its melting point and crystalline form, which are crucial for the compound's stability and storage (Saganuwan, 2017).
Chemical Properties Analysis
The chemical properties of this compound would be significantly influenced by its functional groups. The pyrazole ring imparts a degree of aromaticity, while the pyrrolidine ring introduces steric considerations and affects the molecule's overall electron distribution. These features collectively influence the molecule's reactivity, stability, and potential as a pharmacological agent. The carboxylic acid moiety further enhances the molecule's ability to participate in hydrogen bonding and ionic interactions, critical for its solubility and bioavailability (Bhattacharya et al., 2022).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed efficient synthesis methods for related pyrazole and pyridine derivatives, which could be applicable to the compound . For instance, a study by Ghaedi et al. (2015) discusses the facile and novel synthesis of new pyrazolo[3,4-b]pyridine products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups in good to excellent yields, showcasing innovative approaches to crafting N-fused heterocyclic compounds (Ghaedi et al., 2015).
Computational and Theoretical Studies
Another area of research involves computational studies to understand the molecular structure and reactivity of similar compounds. Singh et al. (2014) conducted a comprehensive study combining synthesis, characterization, and computational analysis on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing valuable insights into molecular interactions and stability (Singh et al., 2014).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, as explored by Sidhaye et al. (2011), indicate the potential biomedical applications of pyrazole and pyridine derivatives. This study suggests that compounds with a similar backbone could be evaluated for their efficacy against various microbial and mycobacterial strains (Sidhaye et al., 2011).
Antioxidant Activity
Investigations into the antioxidant properties of related compounds, such as the study by Zaki et al. (2017) on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, suggest that these molecules could serve as potent antioxidants. This opens up avenues for their use in combating oxidative stress-related diseases (Zaki et al., 2017).
Material Science Applications
The compound's structure hints at potential applications in material science, particularly in the development of organic frameworks and coordination polymers with specific properties. For instance, research by Sen et al. (2014) on constructing charged metal-organic frameworks showcases the strategic use of pyridine-based linkers to achieve desired structural characteristics and gas adsorption capabilities, hinting at the versatility of such compounds in material design (Sen et al., 2014).
Eigenschaften
IUPAC Name |
(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-22-12(3)16(11(2)20-22)17(23)21-9-13(14(10-21)18(24)25)15-7-5-6-8-19-15/h5-8,13-14H,4,9-10H2,1-3H3,(H,24,25)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPJWFDCYLPGS-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)



![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)
![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)